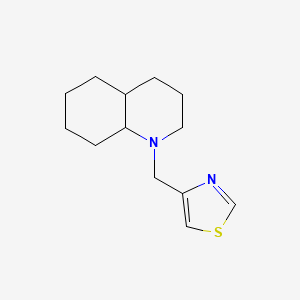![molecular formula C17H17ClN2O B7508200 3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMC or DMCN, and it has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DMC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMC has been shown to inhibit the activity of several kinases, including JNK, ERK, and p38 MAPK. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. These effects contribute to the anti-inflammatory and anti-tumor properties of DMC.
Biochemical and Physiological Effects:
DMC has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and modulate the immune system. DMC has also been shown to regulate the expression of various genes, including those involved in cell cycle regulation and apoptosis. These effects make DMC a promising candidate for the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMC is its wide range of biological activities. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies. However, DMC also has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, DMC can be toxic at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of DMC. One area of interest is the development of new drugs and therapies based on the properties of DMC. Another area of interest is the study of the mechanism of action of DMC, which could provide insights into the development of new drugs and therapies. Additionally, the study of the biochemical and physiological effects of DMC could lead to the development of new diagnostic tools and biomarkers. Overall, the study of DMC has the potential to contribute to the development of new drugs and therapies for a wide range of diseases and conditions.
Synthesis Methods
The synthesis of DMC involves the reaction of 3-aminomethylbenzonitrile with 4-hydroxycoumarin in the presence of a suitable catalyst. This reaction results in the formation of DMC, which is then purified using standard techniques. The purity of DMC is critical for its use in scientific research, and several methods have been developed to ensure high purity.
Scientific Research Applications
DMC has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. DMC has also been shown to modulate the immune system and regulate the expression of various genes. These properties make DMC a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c18-11-13-4-3-5-14(10-13)12-19-16-8-9-20-17-7-2-1-6-15(16)17;/h1-7,10,16,19H,8-9,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMRZQCMLHGJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1NCC3=CC(=CC=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)



![(1,3-Dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7508181.png)

![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)

![3-(2-methoxyethyl)spiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7508198.png)
